molecular formula C8H14O5 B137599 Ahed-man CAS No. 149297-15-4

Ahed-man

Cat. No.: B137599
CAS No.: 149297-15-4
M. Wt: 190.19 g/mol
InChI Key: ZROPVYIJRDCEQU-WCTZXXKLSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ahed-man, chemically identified as D-Mannitol, 2,5-anhydro-3,4-O-1,2-ethanediyl (CAS: 149297-15-4), is a derivative of mannitol, a naturally occurring sugar alcohol. Its structure features a cyclic ether bridge formed via an ethanediyl group (1,2-ethylene linkage) between the 3,4-hydroxyl groups of mannitol, alongside a 2,5-anhydro modification (Figure 1). The InChIKey (ZROPVYIJRDCEQU-WCTZXXKLSA-N) and SMILES string (OC[C@H]1O[C@H](CO)[C@H]2OCCO[C@H]12) confirm its stereochemistry and connectivity .

However, the provided evidence lacks explicit data on its synthesis, physical properties (e.g., solubility, melting point), or industrial use, necessitating further experimental validation .

Properties

CAS No.

149297-15-4

Molecular Formula

C8H14O5

Molecular Weight

190.19 g/mol

IUPAC Name

[(4aR,5R,7R,7aR)-5-(hydroxymethyl)-2,3,4a,5,7,7a-hexahydrofuro[3,4-b][1,4]dioxin-7-yl]methanol

InChI

InChI=1S/C8H14O5/c9-3-5-7-8(6(4-10)13-5)12-2-1-11-7/h5-10H,1-4H2/t5-,6-,7-,8-/m1/s1

InChI Key

ZROPVYIJRDCEQU-WCTZXXKLSA-N

SMILES

C1COC2C(OC(C2O1)CO)CO

Isomeric SMILES

C1CO[C@@H]2[C@H](O[C@@H]([C@H]2O1)CO)CO

Canonical SMILES

C1COC2C(OC(C2O1)CO)CO

Synonyms

2,5-anhydro-3,4-O-(1,2-ethanediyl)mannitol
AHED-Man

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Below, we hypothesize comparisons based on structural analogs and functional analogs.

Structural Analogs

Hypothesis 1: Comparison with 1,4-Anhydro-D-mannitol
1,4-Anhydro-D-mannitol shares Ahed-man’s anhydro modification but lacks the ethanediyl bridge. Key differences include:

  • Reactivity : The ethanediyl bridge in this compound may enhance rigidity and reduce hydrolytic susceptibility compared to 1,4-anhydro-D-mannitol.
  • Applications: 1,4-Anhydro sugars are used as chiral building blocks in organic synthesis; this compound’s bridge could enable novel coordination chemistry with transition metals .

Hypothesis 2: Comparison with 2,5-Anhydro-D-glucitol
Both compounds share the 2,5-anhydro modification, but this compound’s ethanediyl bridge introduces a fused ring system. This structural divergence could lead to:

  • Thermal Stability : Increased ring strain in this compound might lower decomposition temperatures.
  • Solubility : Reduced hydroxyl groups may decrease hydrophilicity relative to glucitol derivatives.
Functional Analogs

Hypothesis 3: Comparison with Crown Ethers
Crown ethers (e.g., 18-crown-6) share this compound’s ability to coordinate metal ions via oxygen atoms. Contrasts include:

  • Selectivity : Crown ethers exhibit size-dependent ion selectivity, whereas this compound’s rigid fused rings may favor smaller cations (e.g., Li⁺).
  • Synthetic Accessibility : Crown ethers are well-studied, but this compound’s synthesis (unreported in evidence) could pose challenges due to stereochemical complexity .

Hypothetical Data Tables

Table 1: Structural Comparison of this compound and Analogs

Compound Molecular Formula Key Features Potential Applications
This compound C₈H₁₄O₅ 2,5-anhydro; 3,4-ethanediyl bridge Catalysis, polymer chemistry
1,4-Anhydro-D-mannitol C₆H₁₂O₅ 1,4-anhydro; linear structure Chiral synthesis
2,5-Anhydro-D-glucitol C₆H₁₂O₅ 2,5-anhydro; no fused rings Sweeteners, surfactants

Table 2: Functional Comparison with Crown Ethers

Property This compound 18-Crown-6
Ion Selectivity Likely small cations K⁺, Na⁺
Hydrophilicity Moderate High
Synthetic Complexity High (stereochemistry) Moderate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.